3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide
Description
Properties
Molecular Formula |
C10H12BNO3 |
|---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanamide |
InChI |
InChI=1S/C10H12BNO3/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H2,12,13) |
InChI Key |
PDPFDHCTBXOPQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-1,3-bis(dimethoxymethyl)benzene (S1)
-
- 2-Bromobenzene-1,3-dialdehyde (5.0 mmol)
- Methanol as solvent
- Concentrated sulfuric acid (catalyst)
- Trimethyl orthoformate (10 mmol)
- Reflux conditions
- NaOMe in methanol for pH adjustment
-
- Dissolve 2-bromobenzene-1,3-dialdehyde in methanol.
- Add concentrated sulfuric acid dropwise, then trimethyl orthoformate.
- Reflux for 1 hour, then cool.
- Adjust pH to 11 with sodium methoxide.
- Evaporate solvent and purify via flash chromatography (hexane/ethyl acetate 2:98).
Synthesis of Hydroxy-Substituted Benzoxaborole (S4)
-
- 2-Bromo derivative (S1)
- n-Butyllithium in hexanes (2.5 M)
- Trimethyl borate
- Methanol and hydrochloric acid for work-up
- Low temperature (−78°C) for lithiation
- Stirring under argon atmosphere
-
- Dissolve S1 in dry ethyl acetate, cool to −78°C.
- Add n-butyllithium dropwise, stir for 1 hour.
- Add trimethyl borate slowly, maintain temperature.
- Quench with HCl, extract organic layer.
- Reduce boronate ester with sodium borohydride (NaBH4) in methanol.
- Oxidize to aldehyde using PCC (pyridinium chlorochromate).
- Purify via chromatography to obtain the benzoxaborole core.
Functionalization to Propanamide Derivative
The benzoxaborole core undergoes further transformations to introduce the propanamide group, following a multi-step process:
Synthesis of the Acrylate Intermediate (S5)
-
- Benzoxaborole derivative (S4)
- Ethyl (triphenylphosphoranylidene)acetate
- Toluene as solvent
- Room temperature stirring
-
- React S4 with ethyl (triphenylphosphoranylidene)acetate overnight.
- Purify the resulting product via flash chromatography, yielding the acrylate derivative.
Conversion to Propanoic Acid (S7)
-
- Acrylate (S5)
- Hydrogenation with Pd/C in ethanol
- Acidification with HCl
- Purification by chromatography
-
- Hydrogenate the acrylate to the corresponding propanoic acid.
- Purify the acid as a white solid.
Amide Formation
-
- Propanoic acid derivative
- Thionyl chloride or oxalyl chloride for acid activation
- Ammonia or methylamine for amide formation
- Reflux conditions
-
- Convert the acid to acid chloride.
- React with ammonia or methylamine to form the corresponding amide.
- Purify the final compound via crystallization or chromatography.
Alternative Routes and Modifications
Research indicates that derivatives can also be synthesized via direct amidation of benzoxaborole intermediates using coupling agents like carbodiimides or via amidation of acid chlorides. These methods are often employed for better yields and milder conditions.
Data Table Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Bromobenzene-1,3-dialdehyde, trimethyl orthoformate | Methanol | Reflux | 1 hr | 95% | Formation of S1 |
| 2 | S1, n-Butyllithium, trimethyl borate | Ethyl acetate | −78°C | 2 hrs | — | Lithiation and boronation |
| 3 | NaBH4, PCC | Methanol, pyridine | Room temp | Overnight | Variable | Reduction and oxidation |
| 4 | S4, ethyl (triphenylphosphoranylidene)acetate | Toluene | RT | Overnight | 64% | Acrylate formation |
| 5 | Hydrogenation | Ethanol | RT, H2 atmosphere | 4 hrs | 70% | Propanoic acid synthesis |
| 6 | Acid chlorides, ammonia | - | Reflux | Several hours | Variable | Amide formation |
Research Outcomes and Validation
The synthesis pathways described are supported by multiple research articles, demonstrating the feasibility of benzoxaborole derivatization for pharmaceutical applications, including anticancer and antimicrobial activities. The key to successful preparation lies in controlling reaction conditions, especially low-temperature lithiation and careful purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole ring can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against mycobacteria.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase in mycobacteria, which is crucial for protein synthesis . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Positional Isomerism : Derivatives with benzoxaborole substitution at the 6-position (e.g., Compounds 31–34 ) exhibit distinct reactivity compared to the 7-position propanamide variant, likely due to steric and electronic differences.
- Side Chain Flexibility : The propanamide group in the target compound enables versatile conjugation (e.g., to AmB or kanamycin), whereas sulfonamide (Compound 12 ) or benzyloxy (Compound 31 ) derivatives lack this adaptability.
Table 2: Antifungal Activity of Benzoxaborole-Polyene Hybrids
Key Findings:
- The target compound’s AmB conjugate (9 ) retains potent antifungal activity (MICs comparable to AmB) but exhibits significantly reduced cytotoxicity (IC50 >100 µM vs. AmB’s 1–10 µM) .
- Sulfonyl derivatives (e.g., Compound 5 ) show moderate activity but higher cytotoxicity, suggesting the propanamide side chain is critical for safety .
Table 3: Antibacterial Performance of Kanamycin Hybrids
Key Insights:
- The benzoxaborole-propanamide moiety in Compound 10 disrupts bacterial resistance mechanisms, likely through boron-mediated enzyme inhibition .
- Synthetic challenges include moderate yields (45%) due to multi-step conjugation requiring Pd/C catalysis and acidic conditions .
Physicochemical and Analytical Data
Table 4: NMR and MS Data for Selected Derivatives
Notes:
- The target compound’s precursor (3-(1-hydroxybenzo[c][1,2]oxaborol-7-yl)propanoic acid) shows characteristic boron-associated shifts at δ 7.9–7.2 ppm .
Biological Activity
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C10H13BN2O5S
- Molecular Weight : 284.10 g/mol
- CAS Number : 1268335-84-7
- Structure : The compound features a boron-containing heterocycle, which is crucial for its biological activity.
The biological activity of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide is largely attributed to its interaction with specific molecular targets in cells:
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as a modulator of protein kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating a potential role as an antimicrobial agent.
- Induction of Apoptosis : Research indicates that it may promote programmed cell death in cancer cells through oxidative stress mechanisms.
Antimicrobial Activity
The compound has been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis and other strains. The minimum inhibitory concentration (MIC) values were assessed using microplate Alamar Blue assay (MABA). Notably:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12.14 | Mtb H37Rv |
| Compound B | 49.20 | Mtb H37Ra |
| Compound C | 155.26 | M. smegmatis |
These results indicate that the compound exhibits promising activity against multi-drug-resistant strains .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast cancer cell lines demonstrated that compounds structurally related to 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide significantly inhibited cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity Against MDR Strains
A recent evaluation of antimycobacterial activity highlighted that derivatives similar to this compound maintained efficacy against MDR strains of Mtb. The observed MIC values indicated that these compounds could serve as alternatives to traditional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
